2,2,3,3,4,4,5,5-Octafluoropentanamide
Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentanamide is a fluorinated organic compound with the molecular formula C5H3F8NO and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanamide typically involves the fluorination of pentanamide derivatives. One common method includes the reaction of pentanamide with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
2,2,3,3,4,4,5,5-Octafluoropentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce fluorinated amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction produces fluorinated amines.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways.
Medicine: This compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentanamide involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentanamide can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has similar fluorination but differs in functional groups, leading to different reactivity and applications.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Used in polymer chemistry, this compound has distinct properties due to the presence of a methacrylate group.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: This compound is used in the synthesis of specialty polymers and materials.
The uniqueness of this compound lies in its amide functional group, which imparts specific reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F8NO/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNUQHBPTQVSFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F8NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366226 | |
Record name | Perfluoropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-81-7 | |
Record name | Perfluoropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5-octafluoropentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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